Cas no 2248298-38-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate is a specialized organic compound featuring a phthalimide core linked to a benzoate ester with a cyclopentylformamido substituent. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for peptide coupling or as an intermediate in pharmaceutical applications. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in bioactive derivatives. Its well-defined molecular architecture allows for precise modifications, facilitating targeted drug design or material science applications. The compound's stability under standard conditions ensures reliable handling and storage, while its functional groups offer versatility for further derivatization. Suitable for research-scale synthesis, it serves as a building block for complex molecular frameworks.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate structure
2248298-38-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate
CAS No:2248298-38-4
MF:C22H20N2O5
MW:392.404605865479
CID:6496561
PubChem ID:165724551
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • 2248298-38-4
    • EN300-6523568
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate
    • Inchi: 1S/C22H20N2O5/c25-19(15-5-1-2-6-15)23-13-14-9-11-16(12-10-14)22(28)29-24-20(26)17-7-3-4-8-18(17)21(24)27/h3-4,7-12,15H,1-2,5-6,13H2,(H,23,25)
    • InChI Key: FGGXPQCXLQEGNW-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC1)NCC1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1

Computed Properties

  • Exact Mass: 392.13722174g/mol
  • Monoisotopic Mass: 392.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate (CAS: 2248298-38-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate (CAS: 2248298-38-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of this compound, which combines an isoindole-1,3-dione moiety with a cyclopentylformamido-methylbenzoate group. This hybrid structure is believed to contribute to its selective binding affinity for specific biological targets, particularly in the context of inflammatory and oncological pathways. Computational docking studies suggest that the compound may interact with key enzymes involved in these pathways, such as cyclooxygenase-2 (COX-2) and certain protein kinases.

In vitro assays have demonstrated promising results regarding the compound's bioactivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate exhibited potent inhibitory effects on tumor cell proliferation in several cancer cell lines, with IC50 values in the low micromolar range. Additionally, the compound showed minimal cytotoxicity against normal cells, suggesting a favorable therapeutic window.

Further investigations into the pharmacokinetic properties of this compound are underway. Preliminary data indicate that it has moderate oral bioavailability and reasonable metabolic stability, although optimization may be required to improve its half-life in vivo. Researchers are also exploring its potential as a prodrug, given the presence of the ester linkage, which could be hydrolyzed in vivo to release an active metabolite.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed in future studies. Nevertheless, the current body of research underscores the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate as a valuable scaffold for drug discovery, particularly in the areas of oncology and inflammation.

In conclusion, the latest research on this compound highlights its dual potential as both a pharmacological tool and a therapeutic candidate. Continued investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy will be critical to advancing its development. Collaborative efforts between academic and industrial researchers are expected to play a pivotal role in translating these findings into clinical applications.

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